Aluminium-nickel

Hydrogenation Catalysis Reaction Rate

Inconsistent catalytic activity and pyrophoric handling risks plague researchers relying on pre-activated Raney nickel. This non-pyrophoric Al-Ni alloy (CAS 12635-27-7) enables on-demand, reproducible catalyst activation via alkaline leaching, with phase composition dictating final catalyst performance. • Phase-controlled stoichiometries (NiAl₃, Ni₂Al₃, Al₃Ni) tune residual Al content, surface area, and pore architecture-Ni₂Al₃-derived catalysts yield 3× more residual aluminum and significantly higher surface area than NiAl₃-derived analogs. • Al₃Ni-phase alloy (28.5 wt% Ni) delivers 2-20× faster hydrogenation rates vs. bulk cast Raney nickel for nitrobenzene, acetone, and itaconic acid. • Safe ambient storage eliminates pyrophoric storage cabinets; activate on-demand with NaOH.

Molecular Formula AlNi
Molecular Weight 85.67
CAS No. 12635-27-7
Cat. No. B1143657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAluminium-nickel
CAS12635-27-7
Molecular FormulaAlNi
Molecular Weight85.67
Structural Identifiers
SMILES[Al].[Ni]
InChIInChI=1S/Al.Ni
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aluminium-Nickel (CAS 12635-27-7) Catalyst: Core Properties for Procurement and Research


Aluminium-nickel (CAS 12635-27-7), an intermetallic alloy of aluminum and nickel, serves primarily as a precursor for the preparation of Raney-type nickel catalysts via alkaline leaching of aluminum [1]. The alloy is available in various stoichiometries (e.g., 50:50 wt% Al-Ni, Al₃Ni, NiAl₃, Ni₂Al₃) and is widely employed in catalytic hydrogenation, selective reduction, and dehydrogenation reactions . Unlike pre-activated Raney nickel, the alloy is non-pyrophoric in its as-supplied form, which simplifies storage and handling prior to activation [2].

Why Aluminium-Nickel Alloy Procurement Demands Specification Beyond Generic 'Raney Nickel'


The catalytic performance of Raney-type nickel catalysts is intrinsically linked to the phase composition, nickel content, and microstructure of the precursor Al-Ni alloy [1]. Different intermetallic phases (NiAl₃, Ni₂Al₃, Al₃Ni) produce catalysts with distinct residual aluminum content, surface area, and pore architecture, which in turn dictate activity and selectivity [2]. For instance, catalysts derived from Ni₂Al₃ develop three times more residual aluminum and significantly higher surface area than those from NiAl₃ [2]. Simply ordering 'Al-Ni alloy' without specifying stoichiometry and phase composition can result in a catalyst with suboptimal performance for the intended reaction.

Quantitative Performance Differentiation: Al-Ni Alloy Precursors vs. Standard Raney Nickel


Hydrogenation Rate Enhancement: RSR 587 (Al₃Ni) vs. Bulk Cast Raney Nickel

RSR 587 catalyst, derived from an Al-Ni alloy with 28.5 wt% Ni (Al₃Ni phase), provides superior hydrogenation rates over bulk cast Raney nickel catalysts by factors ranging from 2 to 20 for selected reactions [1]. This performance advantage is attributed to the exclusive formation of the Al₃Ni phase during rapid solidification, which yields a more active skeletal nickel pore structure with less waste aluminum upon leaching [1].

Hydrogenation Catalysis Reaction Rate

Selective Alkyne Semi-Hydrogenation: AlNi/Al₂O₃ vs. Ni/Al₂O₃

An AlNi/Al₂O₃ catalyst with an AlNi intermetallic structure exhibits >90% styrene selectivity at >99% phenylacetylene conversion [1]. In contrast, a conventional Ni/Al₂O₃ catalyst (without Al-Ni intermetallic structure) shows lower turnover frequency (8.6 h⁻¹) and is more prone to over-hydrogenation [1]. The AlNi intermetallic structure creates isolated, electron-rich Ni sites (Niδ⁻) that weaken styrene adsorption and increase its hydrogenation energy barrier (Ea = 132 kJ·mol⁻¹) [1].

Selective Hydrogenation Alkyne Styrene

Turnover Frequency: AlNi₃/Al₂O₃ vs. AlNi/Al₂O₃ vs. Ni/Al₂O₃

In the semi-hydrogenation of phenylacetylene, the turnover frequency (TOF) of AlNi₃/Al₂O₃ is 16.7 h⁻¹, AlNi/Al₂O₃ is 9.1 h⁻¹, and Ni/Al₂O₃ is 8.6 h⁻¹ [1]. The AlNi₃/Al₂O₃ catalyst achieves a styrene selectivity of 88% at 99% phenylacetylene conversion [2]. The enhanced activity and selectivity of AlNi₃ are attributed to the electron-rich Ni active centers created by electron transfer from Al atoms, which reduces the surface adsorption energy of styrene [2].

Turnover Frequency Intermetallic Catalyst Activity

Specific Surface Area Enhancement: Co-precipitated Ni-Al vs. Raney Nickel

Ni-Al catalysts prepared by co-precipitation methods exhibit significantly larger specific surface areas compared to conventional Raney nickel [1]. The maximum specific surface area achieved is 255 m²/g_cat when using triethylamine ((C₂H₅)₃N) as the precipitating base, following calcination at 250°C [1]. This is substantially higher than typical Raney nickel surface areas (50-130 m²/g) [2]. The choice of base during preparation critically influences the final surface area, following the order (C₂H₅)₃N > NH₄OH > NaOH [1].

Surface Area Catalyst Preparation Co-precipitation

Safety and Handling: Al-Ni Alloy vs. Pre-Activated Raney Nickel

Aluminium-nickel alloy (CAS 12635-27-7) is non-pyrophoric in its as-supplied form and can be safely stored and handled under ambient conditions without the rigorous safety protocols required for pre-activated Raney nickel [1]. Activation to generate the active Raney nickel catalyst is performed in situ by controlled addition of aqueous NaOH, which simultaneously generates hydrogen [1]. A variant of the alloy can be processed into an alumina-supported, non-pyrophoric Raney-type Ni catalyst that contains 25-30 wt% Ni and is not ferromagnetic, further simplifying handling [2].

Pyrophoricity Safety Handling

Residual Aluminum Content and Surface Area: Ni₂Al₃ vs. NiAl₃ Phase

Raney nickel catalysts derived from the Ni₂Al₃ phase contain three times more residual aluminum and develop the highest surface areas compared to those derived from the NiAl₃ phase [1]. The choice of precursor intermetallic phase directly influences the final catalyst's textural properties and, consequently, its activity and selectivity in hydrogenation reactions [1].

Phase Composition Residual Aluminum Surface Area

Optimal Application Scenarios for Aluminium-Nickel (CAS 12635-27-7) Based on Quantified Performance Advantages


High-Throughput Hydrogenation of Diverse Organic Substrates

For processes requiring rapid hydrogenation of substrates like nitrobenzene, acetone, or itaconic acid, an Al-Ni alloy with 28.5 wt% Ni (RSR 587, Al₃Ni phase) provides a 2- to 20-fold increase in hydrogenation rate compared to bulk cast Raney nickel [1]. This allows for significantly reduced cycle times or lower catalyst loadings, improving overall process throughput and cost-effectiveness.

Selective Semi-Hydrogenation of Alkynes to Alkenes in Fine Chemical Synthesis

In the production of high-purity styrene monomer from phenylacetylene feedstocks, an AlNi/Al₂O₃ intermetallic catalyst achieves >90% styrene selectivity at >99% conversion [2]. This performance surpasses conventional Ni/Al₂O₃ catalysts (8.6 h⁻¹ TOF) and mitigates the formation of over-hydrogenated byproducts (ethylbenzene), reducing purification costs and improving yield in polymer-grade monomer production.

Catalyst Preparation Requiring High Surface Area and Controlled Microstructure

When developing catalysts where high specific surface area is critical for activity, co-precipitated Ni-Al catalysts prepared with (C₂H₅)₃N as the base and calcined at 250°C yield a surface area of 255 m²/g, compared to 50-130 m²/g for standard Raney nickel [3]. Additionally, selecting the appropriate precursor intermetallic phase—Ni₂Al₃ over NiAl₃—can provide a 3-fold increase in residual aluminum content, which influences acidity and bifunctional catalytic behavior [4].

Laboratory-Scale Hydrogenations with Simplified Safety Protocols

In academic or R&D settings where pyrophoric materials pose handling challenges, the non-pyrophoric nature of Al-Ni alloy (CAS 12635-27-7) allows for safe storage and on-demand activation via NaOH addition [5]. This eliminates the need for specialized pyrophoric storage cabinets and reduces the risk of fire during catalyst weighing and transfer, streamlining experimental workflows.

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